molecular formula C24H12F39P B008865 Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane CAS No. 103249-38-3

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane

Cat. No. B008865
M. Wt: 1072.3 g/mol
InChI Key: VILPUTHRJLOHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane, commonly known as F-13TPP, is a fluorinated phosphine compound that has gained significant attention in the scientific community due to its unique properties and potential applications. F-13TPP has a high degree of fluorination, which imparts exceptional lipophilicity and chemical stability, making it an attractive molecule for use in various fields of research.

Scientific Research Applications

F-13TPP has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. F-13TPP has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.

Mechanism Of Action

The mechanism of action of F-13TPP in catalysis is not fully understood. However, it is believed that the fluorinated phosphine group in F-13TPP plays a crucial role in the catalytic activity of the compound. The high degree of fluorination increases the lipophilicity of the molecule, which allows it to interact more effectively with the reactants and catalyze the desired reaction.

Biochemical And Physiological Effects

F-13TPP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low levels of cytotoxicity. This makes it an attractive molecule for use in biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of F-13TPP is its exceptional chemical stability. This makes it an ideal molecule for use in a variety of lab experiments, where stability and reproducibility are critical. However, the high degree of fluorination in F-13TPP can also be a limitation, as it can make the molecule difficult to work with in certain applications.

Future Directions

There are many potential future directions for research involving F-13TPP. One promising area is the development of new catalytic reactions using F-13TPP as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of F-13TPP in catalysis and to explore its potential applications in other fields of research, such as materials science and drug discovery. Finally, the development of new synthetic methods for F-13TPP may also be an area of future research, as this could lead to improved yields and lower costs for the compound.

Synthesis Methods

The synthesis of F-13TPP involves the reaction of tris(dibenzylideneacetone)dipalladium(0) with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphine. The reaction proceeds under an inert atmosphere and requires careful control of the reaction conditions to achieve high yields of the desired product.

properties

CAS RN

103249-38-3

Product Name

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane

Molecular Formula

C24H12F39P

Molecular Weight

1072.3 g/mol

IUPAC Name

tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane

InChI

InChI=1S/C24H12F39P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-64(5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2

InChI Key

VILPUTHRJLOHDJ-UHFFFAOYSA-N

SMILES

C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

synonyms

TRIS(1H,1H,2H,2H-PERFLUOROOCTYL)PHOSPINE

Origin of Product

United States

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